molecular formula C13H13ClN2O2S B3011064 Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate CAS No. 402945-43-1

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate

Cat. No. B3011064
M. Wt: 296.77
InChI Key: LECABASQVIMJIL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate is an organic compound that contains a thiazole ring, which is a five-membered ring with two heteroatoms . This compound is known for its high bioactivity and low toxicity, and it’s widely used as insecticides, fungicides, herbicides, and plant growth regulators . It’s also an important thiazole intermediate .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride, which is a pharmacophore of Fenvalerate, with ethyl 2-(2-aminothiazol-4-yl)acetate . The asymmetric unit contains two crystallographically independent molecules .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring and a benzene ring. The angle between the thiazole ring and the benzene ring is 77.89 (8)° . There are N—H⋯O interactions in the crystal structure, which lead to the formation of hydrogen-bonded chains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.76 g/mol . The compound has a light yellow solid appearance .

Scientific Research Applications

Crystal Structure Analysis

  • Scientific Field: Crystallography
  • Application Summary: The compound has been used in the study of crystal structures .
  • Methods of Application: The compound was synthesized and its crystal structure was analyzed . The synthesis involved a reaction of Ethyl 2-(2-aminothiazol-4-yl)acetate with 2-(4-chlorophenyl)-3-methylbutanoyl chloride .
  • Results: The crystal structure of the compound was successfully determined .

Biological Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Thiazole derivatives, such as the compound , have been found to have diverse biological activities .
  • Methods of Application: The compound is synthesized and then tested for various biological activities .
  • Results: Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Coordination Chemistry

  • Scientific Field: Coordination Chemistry
  • Application Summary: The compound is used as an organic ligand in coordination chemistry .
  • Methods of Application: The compound is used in the synthesis of coordination compounds .
  • Results: The compound has been used in the synthesis of bis(2-aminothiazole-4-acetato)aquazinc(II) .

Synthesis of Novel Heteroaryl-containing Benzamide Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound has been used in the synthesis of novel heteroaryl-containing benzamide derivatives .
  • Methods of Application: The compound is used as a starting material in the synthesis of these derivatives .
  • Results: The successful synthesis of novel heteroaryl-containing benzamide derivatives .

Antiviral Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain derivatives of the compound have shown antiviral activity .
  • Methods of Application: The compound is synthesized into specific derivatives, which are then tested for antiviral activity .
  • Results: Some derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

  • Scientific Field: Pharmacology
  • Application Summary: Certain derivatives of the compound have shown anti-inflammatory activity .
  • Methods of Application: The compound is synthesized into specific derivatives, which are then tested for anti-inflammatory activity .
  • Results: Some derivatives have shown inflammation inhibition comparable to that of standard ibuprofen drug .

Antiviral Activity of Indole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain derivatives of the compound have shown antiviral activity .
  • Methods of Application: The compound is synthesized into specific derivatives, which are then tested for antiviral activity .
  • Results: Some derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity of Indole Derivatives

  • Scientific Field: Pharmacology
  • Application Summary: Certain derivatives of the compound have shown anti-inflammatory activity .
  • Methods of Application: The compound is synthesized into specific derivatives, which are then tested for anti-inflammatory activity .
  • Results: Some derivatives have shown inflammation inhibition comparable to that of standard ibuprofen drug .

Synthesis of Thiazolyl Thiazolidine-2,4-dione Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound has been used in the synthesis of thiazolyl thiazolidine-2,4-dione derivatives .
  • Methods of Application: The compound is used as a starting material in the synthesis of these derivatives .
  • Results: The successful synthesis of thiazolyl thiazolidine-2,4-dione derivatives .

properties

IUPAC Name

ethyl 2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECABASQVIMJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate

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